molecular formula C18H19N5O2 B2609363 3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine CAS No. 2320416-46-2

3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine

Cat. No.: B2609363
CAS No.: 2320416-46-2
M. Wt: 337.383
InChI Key: XJRLFRULTLIMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole and piperidine intermediates, followed by their coupling with the oxazole and pyridine moieties.

    Imidazole Synthesis: The imidazole ring can be synthesized using the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.

    Oxazole Synthesis: The oxazole ring can be formed via the cyclization of α-haloketones with amides.

    Coupling Reactions: The final step involves coupling the imidazole, piperidine, oxazole, and pyridine intermediates under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and piperidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the oxazole and pyridine rings using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium tert-butoxide.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

Biology

In biological research, the compound can be used to study the interactions of heterocyclic compounds with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy, such as cancer and infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, which can be applied in electronics and photonics.

Mechanism of Action

The mechanism of action of 3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and piperidine rings can interact with active sites of enzymes, potentially inhibiting their activity. The oxazole and pyridine rings can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • **3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}benzene
  • **3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-1,2-thiazol-5-yl}pyridine
  • **3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}quinoline

Uniqueness

The uniqueness of 3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine lies in its specific combination of heterocyclic rings, which can confer unique chemical and biological properties. The presence of both imidazole and oxazole rings can enhance its binding affinity to biological targets, making it a promising candidate for drug development.

Properties

IUPAC Name

[4-(3-methylimidazol-4-yl)piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-22-12-20-11-16(22)13-4-7-23(8-5-13)18(24)15-9-17(25-21-15)14-3-2-6-19-10-14/h2-3,6,9-13H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRLFRULTLIMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.